molecular formula C18H22O2 B8428260 6-(2-Phenyl-phenoxy)hexane-1-ol

6-(2-Phenyl-phenoxy)hexane-1-ol

Cat. No. B8428260
M. Wt: 270.4 g/mol
InChI Key: XTYDODOHJOEBAH-UHFFFAOYSA-N
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Patent
US09416284B2

Procedure details

Seventy-eight point five (78.5) g (461 mmol) of 2-phenylphenol from Tokyo Chemical Industry Co., Ltd. were dissolved in 600 mL of methyl ethyl ketone from Kanto Chemical Co., Inc. to prepare a solution. One hundred ninety one (191) g (1.38 mol) of sodium carbonate from Kanto Chemical Co., Inc. and 100 g (553 mmol) of 6-bromo-1-hexanol from Tokyo Chemical Industry Co., Ltd. were added to the solution, and refluxed for 8 hrs. After the solution was cooled to have room temperature, it was filtered and a solvent was removed therefrom. The residue was dissolved in methylene chloride from Junsei Chemical Co., Ltd. and washed with water. The isolated organic layer was dried with magnesium sulfide from Kanto Chemical Co., Inc., and a solvent was removed therefrom. The residue was refined by silica gel column chromatography using a mixed solvent in which a volume ratio of methylene chloride from Junsei Chemical Co., Ltd. to methanol from Kanto Chemical Co., Inc. is 99/1 as an eluent to obtain 105.3 g of 6-(2-phenyl-phenoxy)hexane-1-ol.
[Compound]
Name
( 78.5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
461 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
( 191 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.38 mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[OH:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[Na+].[Na+].Br[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][OH:27]>C(C(C)=O)C>[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[O:13][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][OH:27])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
( 78.5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
461 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C=CC=C1)O
Step Three
Name
( 191 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.38 mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
100 g
Type
reactant
Smiles
BrCCCCCCO
Step Six
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a solution
ADDITION
Type
ADDITION
Details
were added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 8 hrs
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After the solution was cooled
CUSTOM
Type
CUSTOM
Details
to have room temperature
FILTRATION
Type
FILTRATION
Details
it was filtered
CUSTOM
Type
CUSTOM
Details
a solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride from Junsei Chemical Co
WASH
Type
WASH
Details
and washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The isolated organic layer was dried with magnesium sulfide from Kanto Chemical Co
CUSTOM
Type
CUSTOM
Details
, and a solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(OCCCCCCO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 105.3 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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